

# **RO-275** discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO-275    |           |
| Cat. No.:            | B12373152 | Get Quote |

An In-depth Technical Guide on the Discovery and Development of **RO-275**, a Selective HCN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**RO-275** is a potent, selective, and orally active inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). Identified through a high-throughput screening and subsequent chemical optimization program by Roche Pharma AG, **RO-275** has emerged as a promising preclinical candidate for the treatment of cognitive dysfunction. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for **RO-275**. Detailed methodologies for pivotal experiments are provided, along with a summary of all quantitative data in structured tables and visualizations of associated signaling pathways and experimental workflows.

# **Discovery and Development History**

The discovery of **RO-275** was driven by the therapeutic potential of targeting HCN1 channels, which are critically involved in regulating synaptic integration and cognitive function.[1][2] The development of selective HCN1 inhibitors had been challenging, with previous antagonists suffering from a lack of potency and selectivity.[1][2]

Roche Pharma AG initiated a discovery campaign employing automated electrophysiology in a small-molecule library screen to identify novel HCN1 inhibitors.[1][2] This high-throughput approach led to the identification of a primary carboxamide series of compounds. Subsequent



chemical optimization of this series resulted in the discovery of **RO-275**, a compound with high potency and selectivity for HCN1.[1][2]

Currently, **RO-275** is in the preclinical stage of development.[2] In vivo studies in rat models have demonstrated its ability to rescue decremented working memory, suggesting its potential as a therapeutic for cognitive disorders.[1][2][3]

#### **Mechanism of Action**

RO-275 exerts its pharmacological effect through the selective inhibition of the HCN1 ion channel.[1][2][4] HCN channels are voltage-gated cation channels that are activated by membrane hyperpolarization.[5] In the central nervous system, particularly in regions crucial for cognition like the hippocampus and cortex, HCN1 channels play a significant role in dampening neuronal excitability and limiting the temporal summation of excitatory postsynaptic potentials (EPSPs).[5]

By inhibiting HCN1, **RO-275** reduces the hyperpolarization-activated current (Ih), leading to an increase in the input resistance of neurons. This, in turn, enhances the temporal summation of EPSPs, thereby facilitating synaptic integration and strengthening neuronal signaling in cognitive-relevant brain circuits.[1][2] A key finding is that **RO-275** exhibits a distinct mode of action compared to non-selective HCN channel inhibitors, characterized by a lack of use- and voltage-dependent inhibition and a delayed onset of inhibitory activity.[5]

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Inhibition of HCN1 by RO-275 enhances temporal summation of EPSPs.

# **Quantitative Data**

The following tables summarize the key quantitative data for **RO-275** from in vitro and in vivo studies.

**Table 1: In Vitro Potency and Selectivity of RO-275** 

| Target | IC50 (μM) | Fold Selectivity (vs. HCN1) |
|--------|-----------|-----------------------------|
| HCN1   | 0.046     | -                           |
| HCN2   | 14.3      | ~311x                       |
| HCN3   | 4.6       | ~100x                       |
| HCN4   | 13.9      | ~302x                       |



Data sourced from MedchemExpress and Harde E, et al. Cell Chem Biol. 2024.[3][4]

Table 2: In Vivo Efficacy of RO-275 in a Rat Model of

**Working Memory** 

| Dose (mg/kg, i.p.) | Animal Model                | Task                                                         | Key Result                                                                                                |
|--------------------|-----------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| 3, 10, 30          | Male Sprague Dawley<br>Rats | Trial-Unique, Delayed<br>Non-Matching-to-<br>Location (TUNL) | Significant reduction<br>in incorrect trials at 30<br>mg/kg, indicating<br>improved working<br>memory.[3] |

# **Experimental Protocols**

This section details the methodologies for the key experiments conducted during the preclinical evaluation of **RO-275**, based on the available information.

# Automated Electrophysiology for High-Throughput Screening

The initial discovery of the primary carboxamide series, from which **RO-275** was derived, utilized automated electrophysiology.





Click to download full resolution via product page

Caption: Workflow for the high-throughput screening of HCN1 inhibitors.

#### Methodology:

- Cell Line: A stable cell line recombinantly expressing human HCN1 channels was used.
- Instrumentation: An automated planar patch-clamp system was employed for highthroughput electrophysiological recordings.
- Protocol: Cells were captured on the patch-clamp chip, and whole-cell recordings were established. A voltage protocol was applied to activate HCN1 channels and elicit the hyperpolarization-activated current (Ih).
- Compound Screening: Compounds from a small-molecule library were applied to the cells,
   and the change in Ih current was measured to determine the inhibitory activity of each



compound.

• Hit Identification: Compounds that produced a significant inhibition of the Ih current were identified as "hits" for further characterization and chemical optimization.

## In Vivo Assessment of Working Memory (TUNL Task)

The efficacy of **RO-275** in improving cognitive function was assessed using the trial-unique, delayed non-matching-to-location (TUNL) task in rats.

#### Methodology:

- Animals: Male Sprague Dawley rats were used for the study.
- Apparatus: The task was conducted in touchscreen operant chambers.
- Training: Rats were trained on the TUNL task, which requires them to remember the location
  of a visual stimulus on the screen over a delay period.
- Drug Administration: RO-275 was administered via intraperitoneal (i.p.) injection at doses of 3, 10, and 30 mg/kg.[3]
- Testing: Following drug administration, the rats' performance on the TUNL task was assessed. The key metric was the number of incorrect trials.
- Data Analysis: The performance of the RO-275-treated groups was compared to a vehicle-treated control group to determine the effect of the compound on working memory. A significant reduction in incorrect trials was indicative of improved cognitive performance.[3]

# **Selectivity Profile**

A crucial aspect of the development of **RO-275** was ensuring its selectivity for HCN1 over other HCN channel isoforms and other ion channels to minimize off-target effects. Notably, inhibition of HCN channels in the heart can lead to cardiovascular side effects.

Key Selectivity Findings:



- RO-275 is approximately 311-fold more selective for HCN1 over HCN2 and 302-fold more selective over HCN4.[5]
- Unlike non-selective HCN antagonists, RO-275 did not alter cardiac physiology in human atrial cardiomyocytes or in rats, demonstrating a favorable safety profile in preclinical studies.[1][2]
- The compound also showed a favorable selectivity profile against other ion channels, including hERG and Nav1.5.[5]

### **Conclusion and Future Directions**

**RO-275** is a potent and selective HCN1 inhibitor that has demonstrated pro-cognitive effects in preclinical models. Its discovery through a modern high-throughput screening approach and subsequent successful chemical optimization highlight a significant advancement in the field. The favorable selectivity profile of **RO-275** suggests a reduced risk of the cardiovascular side effects that have hampered the development of non-selective HCN inhibitors.

The preclinical data strongly support the continued development of **RO-275** as a potential therapeutic for cognitive dysfunction associated with various neurological and psychiatric disorders. Future studies will likely focus on comprehensive IND-enabling safety and toxicology assessments, as well as the evaluation of **RO-275** in a broader range of animal models of cognitive impairment to further validate its therapeutic potential before advancing to clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caccl-barstow.primo.exlibrisgroup.com [caccl-barstow.primo.exlibrisgroup.com]
- 2. RO-275 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]



- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [RO-275 discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373152#ro-275-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com